![molecular formula C8H14 B14693346 2,2,4,4-Tetramethylbicyclo[1.1.0]butane CAS No. 30494-12-3](/img/structure/B14693346.png)
2,2,4,4-Tetramethylbicyclo[1.1.0]butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4-Tetramethylbicyclo[1.1.0]butane is a highly strained bicyclic hydrocarbon with the molecular formula C8H14 . This compound is characterized by its unique structure, which includes two fused cyclopropane rings. The high strain energy within the molecule makes it an interesting subject for theoretical and practical studies in organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethylbicyclo[1.1.0]butane typically involves intramolecular carbenoid insertions. One common method includes the reaction of 2,2,4,4-tetramethyl-1,3-dioxolane with a strong base, followed by treatment with a carbenoid precursor . The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition of the highly reactive intermediates .
Industrial Production Methods: While industrial-scale production methods for 2,2,4,4-Tetramethylbicyclo[11The challenges associated with its production include managing the high strain energy and reactivity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 2,2,4,4-Tetramethylbicyclo[1.1.0]butane undergoes various types of chemical reactions, including:
Substitution: Substitution reactions can occur at the bridgehead carbons, often facilitated by strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less strained hydrocarbons.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2,2,4,4-Tetramethylbicyclo[1.1.0]butane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2,4,4-Tetramethylbicyclo[1.1.0]butane involves its high strain energy, which makes it highly reactive. The compound can undergo strain-release reactions, where the release of strain energy drives the formation of new bonds and products . The molecular targets and pathways involved often include nucleophilic or electrophilic attack at the bridgehead carbons, leading to ring-opening or substitution reactions .
Comparación Con Compuestos Similares
2,2,4,4-Tetraethylbicyclo[1.1.0]butane: Similar in structure but with ethyl groups instead of methyl groups.
Bicyclo[1.1.0]butane: The parent compound without any substituents.
1,1,3,3-Tetramethylbicyclo[1.1.0]butane: A related compound with different substitution patterns.
Uniqueness: 2,2,4,4-Tetramethylbicyclo[1.1.0]butane is unique due to its high degree of molecular strain and the presence of four methyl groups, which influence its reactivity and stability . The compound’s ability to undergo strain-release reactions makes it a valuable tool in synthetic chemistry and materials science .
Propiedades
Número CAS |
30494-12-3 |
|---|---|
Fórmula molecular |
C8H14 |
Peso molecular |
110.20 g/mol |
Nombre IUPAC |
2,2,4,4-tetramethylbicyclo[1.1.0]butane |
InChI |
InChI=1S/C8H14/c1-7(2)5-6(7)8(5,3)4/h5-6H,1-4H3 |
Clave InChI |
QEVPFFZIZUDYOV-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2C1C2(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


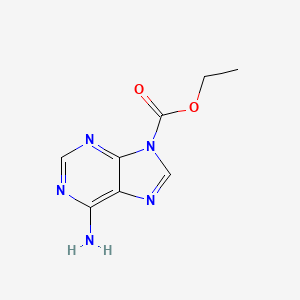
![[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene](/img/structure/B14693274.png)


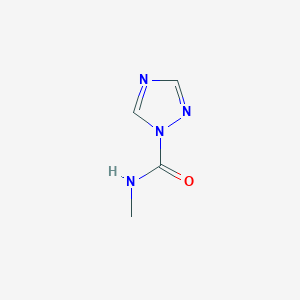
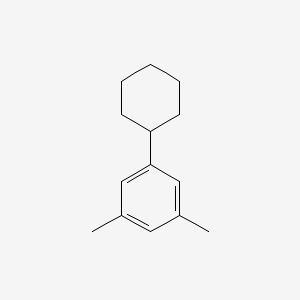
![ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate](/img/structure/B14693296.png)

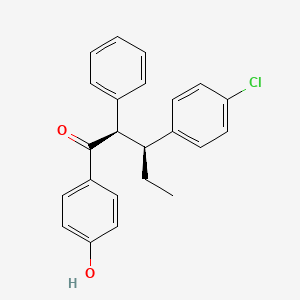
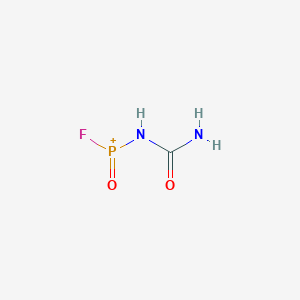
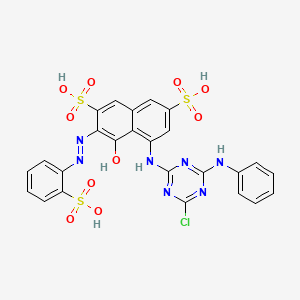
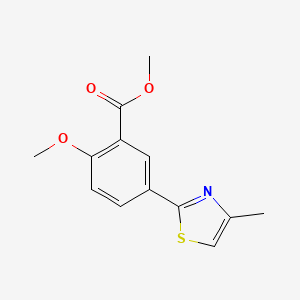
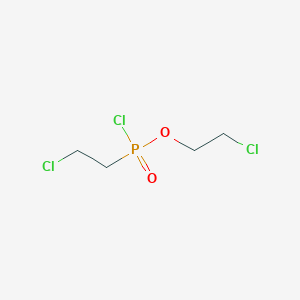
![Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide](/img/structure/B14693332.png)
